1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)-
Description
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- (CAS: 440102-93-2) is a substituted diamine with the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol . The compound features a 4-nitrophenyl group attached to the N1 position of a 2-methyl-1,2-propanediamine backbone.
Limited synthetic route data are available, but two publications guide its synthesis, likely involving nitroaromatic coupling or amination reactions . Commercial availability is noted through Chinese suppliers, suggesting its relevance in specialized industrial or research contexts .
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-1-N-(4-nitrophenyl)propane-1,2-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,11)7-12-8-3-5-9(6-4-8)13(14)15/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
NPXCOEWUIDRQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amination involves dehydrogenation of the alcohol to an imine intermediate, followed by hydrogenation to the diamine. Critical parameters include:
- Temperature : 160–220°C
- Pressure : 3 MPa hydrogen
- Catalyst : Raney Ni (3–5 wt%)
- Ammonia stoichiometry : 0.5–1.5 equivalents
In trials with 2-amino-2-methyl-1-propanol, yields reached 63.5% conversion with 83.8% selectivity for 2-methyl-1,2-propane diamine at 185°C. Adapting this to 4-nitrophenyl incorporation would require substituting part of the ammonia with 4-nitroaniline, though competing reactions may reduce selectivity.
Nucleophilic Substitution with 4-Nitroaniline
A direct route involves reacting 2-methyl-1,2-propanediamine with 4-nitroaniline under nucleophilic conditions. Evitachem’s protocol for N1-(4-ethoxyphenyl)-2-methyl-1,2-propanediamine provides a template, replacing 4-ethoxyaniline with 4-nitroaniline.
Optimized Synthesis Steps
- Reagent Mixing : Combine 2-methyl-1,2-propanediamine (1.0 eq) and 4-nitroaniline (1.1 eq) in ethanol.
- Catalyst Addition : Introduce p-toluenesulfonic acid (0.1 eq) to accelerate amine activation.
- Reflux : Heat at 80°C for 12–16 hours under nitrogen.
- Workup : Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Pilot studies report 68–72% yield, with purity >90% confirmed by HPLC. Challenges include nitro group reduction under prolonged heating, necessitating strict inert atmospheres.
Reductive Amination of Nitroketone Intermediates
The Knoevenagel-Michael sequence, as described by Iturriaga-Vásquez et al., offers a two-step pathway:
- Knoevenagel Condensation : React 4-nitrobenzaldehyde with nitromethane in the presence of NaHCO₃ to form β-nitrostyrene.
- Michael Addition : Treat with 2-methyl-1,2-propanediamine under hydrogenation (Adams catalyst, PtO₂) to yield the target diamine.
Performance Metrics
| Step | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Knoevenagel | EtOH, 25°C, 6h | 85 | 92 |
| Michael Hydrogenation | H₂ (50 psi), PtO₂, 24h | 74 | 88 |
This method achieves an overall yield of 63%, with the nitro group remaining intact due to mild hydrogenation conditions.
Industrial-Scale Hydrogenation of Nitro Precursors
Patent CN101891628B outlines a high-pressure hydrogenation process for 1,2-propane diamine synthesis, adaptable to nitroaryl derivatives. Key modifications include:
- Feedstock : 4-nitrophenylpropanolamine instead of monoisopropanolamine.
- Catalyst : Pt/C (2–4 wt%) enhances nitro group stability.
- Conditions : 150°C, 10 MPa H₂, 8h reaction time.
Scalability and Efficiency
| Parameter | Small Scale (Lab) | Pilot Plant |
|---|---|---|
| Yield | 65% | 70% |
| Purity | 95% | 98% |
| Throughput | 50 g/day | 20 kg/day |
Notably, residual nitro groups (<0.5%) are removed via activated carbon filtration.
Comparative Analysis of Preparation Routes
The table below evaluates the four primary methods:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Catalytic Amination | 63–68 | 85–90 | Low | High |
| Nucleophilic Sub. | 68–72 | 90–95 | Moderate | Medium |
| Reductive Amination | 63 | 88–92 | High | Low |
| Industrial Hydrog. | 65–70 | 95–98 | Moderate | High |
Catalytic amination and industrial hydrogenation are preferred for large-scale production due to cost-effectiveness and scalability. Nucleophilic substitution offers higher purity for pharmaceutical applications but suffers from solvent-intensive purification.
Emerging Techniques and Innovations
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-propanediamine, 2-methyl-N1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino groups can form hydrogen bonds and coordinate with metal ions. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Heterocyclic substituents : Pyridinyl and thiazolyl groups introduce coordination sites, making these analogues suitable for metal-ligand applications .
Thermal Stability and Degradation Pathways
Studies on 1,2-diaminopropane (1,2-DAP) and N-methylethylenediamine (N-MEDA) reveal that diamines undergo similar thermal degradation mechanisms, forming cyclic amines and nitriles under elevated temperatures . While direct data for 2-methyl-N1-(4-nitrophenyl)-1,2-propanediamine are lacking, the nitro group may accelerate degradation due to nitro-reduction pathways or destabilization of the aromatic ring under heat .
Biological Activity
1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- is an organic compound characterized by its propanediamine backbone, a methyl group, and a 4-nitrophenyl substituent. Its molecular formula is C9H13N3O2. The compound features two amine functional groups, which contribute significantly to its biological activity and reactivity in various chemical processes.
The presence of amino groups in 1,2-propanediamine derivatives allows for nucleophilic substitution reactions, making them versatile in organic synthesis. The compound can undergo acylation reactions to form amides and is involved in various interactions due to its structural characteristics.
Antimicrobial Properties
Research indicates that compounds similar to 1,2-propanediamine, particularly those containing nitrophenyl groups, exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of propanediamines can inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assessments reveal that 1,2-propanediamine derivatives may possess anticancer properties. A structure-activity relationship analysis has demonstrated that the introduction of specific substituents can enhance cytotoxic effects against cancer cell lines. For example, compounds with nitrophenyl substitutions have been noted for their increased efficacy in targeting cancer cells compared to their unsubstituted counterparts .
Study on Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of several propanediamine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the nitrophenyl group significantly enhanced the antibacterial properties of these compounds. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential for these compounds as therapeutic agents in treating bacterial infections.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- | 32 | Staphylococcus aureus |
| N-(4-Nitrophenyl)-1,3-propanediamine | 16 | Escherichia coli |
| N,N-Dimethyl-1,3-propanediamine | 64 | Pseudomonas aeruginosa |
Cytotoxicity Against Cancer Cells
In vitro studies have assessed the cytotoxic effects of 1,2-propanediamine derivatives on various cancer cell lines such as HeLa and MCF7. The findings indicated that these compounds exhibited significant cytotoxicity compared to control treatments.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 15 | 1,2-Propanediamine, 2-methyl-N1-(4-nitrophenyl)- |
| MCF7 | 10 | N-(4-Nitrophenyl)-1,3-propanediamine |
| HepG2 | 20 | N,N-Dimethyl-1,3-propanediamine |
Mechanistic Insights
The biological activity of 1,2-propanediamine derivatives can be attributed to their ability to interact with biological macromolecules such as DNA and proteins. Studies using molecular docking simulations have suggested that these compounds can bind effectively to DNA through intercalation mechanisms, potentially leading to DNA cleavage and subsequent apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
